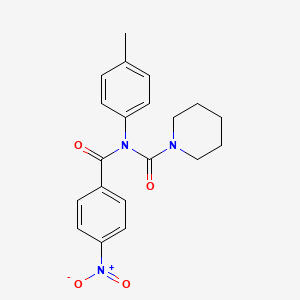

N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Description

N-(4-Nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a piperidine-derived carboxamide compound featuring a 4-nitrobenzoyl group and a p-tolyl substituent. Its structure combines aromatic nitro and methylphenyl moieties, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(4-methylphenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-15-5-9-17(10-6-15)22(20(25)21-13-3-2-4-14-21)19(24)16-7-11-18(12-8-16)23(26)27/h5-12H,2-4,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVWUOQQANIAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the nitrobenzoyl group: This step involves the acylation of the piperidine ring with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Attachment of the tolyl group: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other functional groups.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: N-(4-aminobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide.

Substitution: Various substituted piperidine derivatives.

Hydrolysis: 4-nitrobenzoic acid and p-tolylamine.

Scientific Research Applications

N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine ring and carboxamide group can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: The aminoethyl-substituted derivative (compound 5) achieves a high yield (98%), suggesting robust synthetic routes for piperidine-carboxamides with electron-donating groups .

Antimicrobial Activity

Nitrobenzoyl-containing analogs, such as N-(4-nitrobenzoyl)-phenylglycine and N-(4-nitrobenzoyl)-phenylalanine, demonstrate antimicrobial properties. These compounds likely leverage the nitro group’s electron-withdrawing effects to enhance membrane penetration or target binding .

Local Anesthetic Potential

Piperidine-1-carboxamide derivatives like 4h and 4m exhibit potent local anesthetic activity with reduced hepatotoxicity compared to reference drugs. Their efficacy is attributed to the carboxamide core’s ability to stabilize sodium channels .

Receptor Binding

PF3845 and PF750 (piperidine-1-carboxamides with trifluoromethylpyridyl and quinolinyl groups) act as GPCR ligands, highlighting the scaffold’s versatility in targeting neurological pathways .

Pharmacological and Toxicological Profiles

Critical Insights :

- The nitro group in N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide may enhance antimicrobial or antitumor activity, as seen in related sulfonamide derivatives .

- Piperidine-carboxamides with bulky aromatic groups (e.g., PF3845) show receptor selectivity, suggesting that the p-tolyl group in the target compound could similarly fine-tune target engagement .

Biological Activity

N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound can be synthesized through several key steps:

- Formation of the Piperidine Ring : Achieved through cyclization of appropriate precursors under basic conditions.

- Introduction of the Nitrobenzoyl Group : Involves acylation with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.

- Attachment of the Tolyl Group : The reaction with p-tolyl isocyanate yields the final carboxamide structure.

The overall synthetic route can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Cyclization | Basic conditions |

| 2 | Acylation | 4-Nitrobenzoyl chloride, triethylamine |

| 3 | Isocyanate Reaction | p-Tolyl isocyanate |

Antimicrobial Properties

Research indicates that N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide exhibits notable antimicrobial activity. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

- In Vitro Studies : Various studies have shown promising results against multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against various human cancer cell lines.

- Case Study : In a study evaluating its cytotoxic effects on leukemia and breast cancer cell lines, N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide demonstrated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| CEM-13 (Leukemia) | 10.5 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 15.3 | Cell cycle arrest at G0-G1 phase |

The proposed mechanisms through which N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide exerts its biological effects include:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as proteases and kinases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide | Phenyl group instead of tolyl | Moderate anticancer activity |

| N-(4-nitrobenzoyl)-N-(m-tolyl)piperidine-1-carboxamide | Meta-tolyl group | Lower antimicrobial activity |

The specific arrangement of the nitrobenzoyl and tolyl groups in N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide contributes to its enhanced biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.